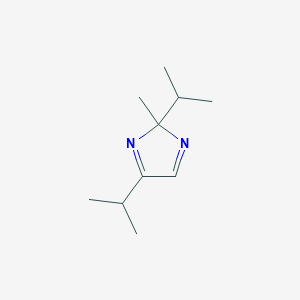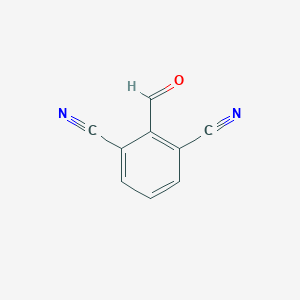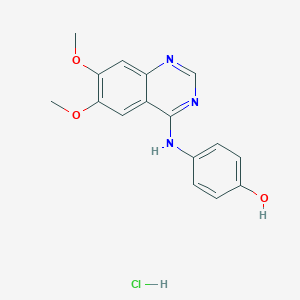
5-Bromo-5-hexenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-5-hexenenitrile is an organic compound with the molecular formula C6H8BrN. It is a yellow liquid that is primarily used as a building block in organic synthesis. The compound is characterized by the presence of a bromine atom and a nitrile group attached to a hexene chain, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-5-hexenenitrile can be synthesized through several methods. One common approach involves the bromination of 5-hexenenitrile. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The compound can participate in addition reactions with electrophiles, particularly at the double bond of the hexene chain.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Addition Reactions: Hydrogen bromide (HBr) or other electrophiles in the presence of a catalyst.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include 5-hydroxy-5-hexenenitrile, 5-cyano-5-hexenenitrile, or 5-amino-5-hexenenitrile.
Addition Reactions: Products include 5-bromo-6-bromohexanenitrile or other addition products.
Reduction Reactions: The primary product is 5-amino-5-hexene.
Scientific Research Applications
5-Bromo-5-hexenenitrile is used extensively in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and as an intermediate in the production of polymers and resins
Mechanism of Action
The mechanism of action of 5-Bromo-5-hexenenitrile largely depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can also interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
5-Chloro-5-hexenenitrile: Similar structure but with a chlorine atom instead of bromine.
5-Iodo-5-hexenenitrile: Contains an iodine atom in place of bromine.
5-Fluoro-5-hexenenitrile: Features a fluorine atom instead of bromine.
Comparison: 5-Bromo-5-hexenenitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a balanced choice for various synthetic applications. Its reactivity and stability make it a preferred intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromohex-5-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN/c1-6(7)4-2-3-5-8/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAOXCAUSRUFSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446760 |
Source


|
| Record name | 5-bromohex-5-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177170-83-1 |
Source


|
| Record name | 5-bromohex-5-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)










